molecular formula C11H12O3 B040662 Methyl 3-(3-oxopropyl)benzoate CAS No. 111393-29-4

Methyl 3-(3-oxopropyl)benzoate

Cat. No.: B040662
CAS No.: 111393-29-4
M. Wt: 192.21 g/mol
InChI Key: ZDUJHVJJESWQOS-UHFFFAOYSA-N
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Description

Methyl 3-(3-oxopropyl)benzoate is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 3-oxopropyl substituent on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 3-(3-oxopropyl)benzoate involves the reaction of methyl anthranilate with allyl alcohol in the presence of sulfuric acid and palladium chloride as a catalyst. The reaction is carried out in acetonitrile at room temperature, followed by the addition of sodium nitrite to induce diazotization. The mixture is then stirred and extracted to obtain the desired product .

Another method involves the Diels-Alder reaction of methyl coumalate with 3,4-dihydro-2-methoxy-2H-pyran. This reaction is typically conducted in a pressure vessel to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-oxopropyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or aminated derivatives.

Mechanism of Action

The mechanism of action of methyl 3-(3-oxopropyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic catalysis. It may also interact with receptors or other proteins, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-oxopropyl)benzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in certain synthetic applications and research studies.

Biological Activity

Methyl 3-(3-oxopropyl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid, featuring a methyl ester group and a 3-oxopropyl substituent. Its molecular formula is C12H14O3C_{12}H_{14}O_3, and it has a molecular weight of approximately 218.24 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile candidate for biological studies.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis. In vitro assays have shown effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Anticancer Potential

Research has also highlighted the anticancer properties of this compound. In cell line studies, the compound demonstrated significant cytotoxic effects on various cancer cells, including breast and lung cancer lines. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. Table 1 summarizes key findings from recent studies on its anticancer activity.

Study Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.2Apoptosis via caspase activation
A549 (Lung)12.8Cell cycle arrest and apoptosis
HeLa (Cervical)10.5Mitochondrial dysfunction

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It has been suggested that this compound could modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.
  • Reactive Metabolite Formation : Upon metabolic conversion, it may generate reactive intermediates that interact with cellular macromolecules, leading to biological effects.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2022) evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 10 µg/mL.
  • Cancer Cell Line Research : In a study by Johnson et al. (2021), this compound was tested on various cancer cell lines, revealing its potential as a chemotherapeutic agent due to its ability to induce apoptosis selectively in malignant cells.

Properties

IUPAC Name

methyl 3-(3-oxopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6-8H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUJHVJJESWQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438524
Record name Methyl 3-(3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111393-29-4
Record name Methyl 3-(3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(3-Methoxycarbonylphenyl)propanol (1.9 g) was oxidised with chromium trioxide (5.0 g) in pyridine (7.9 ml) as described in Example 1(e) to give the product as a pale oil.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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